Norgestrel

Übersicht

Beschreibung

Norgestrel is a synthetic steroidal progestin used in combination with ethinyl estradiol for oral contraception . It works by stopping a woman’s egg from fully developing each month, preventing fertilization and thereby pregnancy .

Molecular Structure Analysis

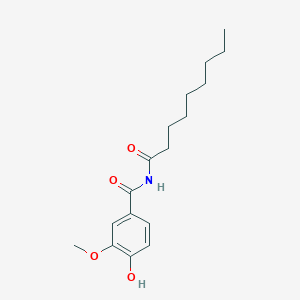

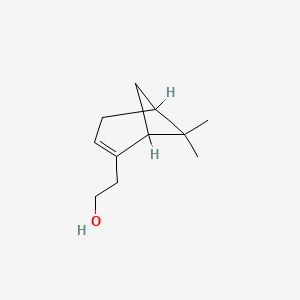

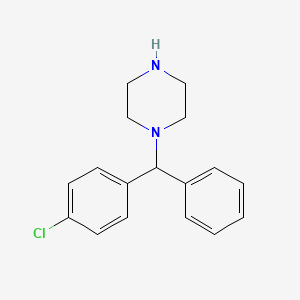

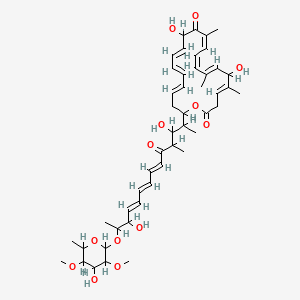

The molecular formula of this compound is C21H28O2 . It has an average mass of 312.446 Da and a monoisotopic mass of 312.208923 Da .

Chemical Reactions Analysis

This compound is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical and Chemical Properties Analysis

This compound is a small molecule . The density is 1.1±0.1 g/cm3, boiling point is 459.1±45.0 °C at 760 mmHg, and vapour pressure is 0.0±2.6 mmHg at 25°C . The molar refractivity is 90.2±0.4 cm3, and the polar surface area is 37 Å2 .

Wissenschaftliche Forschungsanwendungen

Empfängnisverhütung

Norgestrel: ist ein weit verbreiteter Hauptbestandteil von oralen Kontrazeptiva. Es wirkt, indem es den Eisprung unterdrückt, den Zervixschleim verdickt, um die Spermienpenetration zu verhindern, und das Endometrium verändert, um eine Einnistung zu verhindern . Es ist sowohl in Kombinationspillen mit Östrogen als auch als reine Gestagenpille erhältlich.

Hormonersatztherapie in den Wechseljahren

In der Hormonersatztherapie wird this compound verwendet, um Wechseljahresbeschwerden zu lindern. Es hilft bei der Behandlung von Hitzewallungen, der Vorbeugung von Osteoporose und der Reduzierung des Risikos für Darmkrebs .

Menstruationsstörungen

This compound wird zur Behandlung verschiedener Menstruationsstörungen wie abnormale Uterusblutungen, Dysmenorrhoe und Menorrhagie eingesetzt. Es hilft bei der Regulierung des Menstruationszyklus und der Reduzierung übermäßiger Menstruationsblutungen .

Endometriose-Management

Das Medikament wird zur Behandlung von Endometriose eingesetzt, einer Erkrankung, bei der sich Gewebe, das der Schleimhaut der Gebärmutter ähnelt, außerhalb davon befindet. This compound lindert Schmerzen und verlangsamt das Wachstum von Endometriose-Gewebe .

Polyzystisches Ovarialsyndrom (PCOS)

This compound ist Teil des therapeutischen Ansatzes zur Behandlung von PCOS. Es hilft bei der Regulierung der Periode und der Reduzierung des Androgenspiegels, was Symptome wie Akne und übermäßigen Haarwuchs verbessern kann .

Forschung zur Reproduktionsgesundheit

This compound war entscheidend für die Forschung zur Reproduktionsgesundheit, insbesondere in Studien zu frei verkäuflichen Kontrazeptiva. Es hat sich gezeigt, dass es eine hohe kontrazeptive Wirksamkeit und ein minimales Risiko für venöse Thromboembolien (VTE) aufweist, was es zu einer sichereren Option für die rezeptfreie Anwendung macht .

Neuroprotektion bei Netzhauterkrankungen

Neue Forschungsergebnisse deuten darauf hin, dass this compound neuroprotektive Wirkungen bei Netzhauterkrankungen haben könnte. Studien zeigen, dass es die Zapfen-Photorezeptoren in Mausmodellen von Netzhauterkrankungen signifikant schützen kann, was Auswirkungen auf die Behandlung von Erkrankungen wie Retinitis pigmentosa haben könnte .

Innovationen in der hormonellen Empfängnisverhütung

This compound war an vorderster Front bei Innovationen in der hormonellen Empfängnisverhütungstechnologie. Seine Zulassung als erstes täglich frei verkäufliches orales Kontrazeptivum stellt einen bedeutenden Fortschritt dar und bietet ein neues Maß an Zugänglichkeit und Autonomie in der Empfängnisverhütung .

Wirkmechanismus

Target of Action

Norgestrel, specifically its biologically active stereoisomer levothis compound, primarily targets the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play crucial roles in the regulation of the menstrual cycle and pregnancy.

Mode of Action

This compound binds to the progesterone and estrogen receptors, leading to a series of changes in the reproductive system. Once bound to the receptor, progestins like levothis compound slow the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory luteinizing hormone (LH) surge . This loss of the LH surge inhibits ovulation, thereby preventing pregnancy .

Biochemical Pathways

The binding of this compound to progesterone and estrogen receptors affects several biochemical pathways. It suppresses ovulation in approximately half of users, thickens the cervical mucus to inhibit sperm penetration , and triggers changes in the endometrium . Additionally, it has been found to enhance oxidative phosphorylation via the wingless/integrated signaling pathway and trigger reactive oxygen species (ROS) generation .

Pharmacokinetics

This compound is rapidly and completely absorbed, with maximum concentrations reached 1.0 – 2.0 hours after ingestion . The elimination of this compound has two phases with half-lives of 0.5 and 20 – 60 hours . These properties influence the bioavailability of this compound and its effectiveness as a contraceptive.

Result of Action

The primary result of this compound’s action is the prevention of pregnancy. It achieves this by stopping a woman’s egg from fully developing each month . The egg can no longer accept a sperm, and fertilization is prevented . This compound also causes changes in the endometrium and cervical mucus, further preventing the possibility of pregnancy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain drugs can interact with this compound and affect its contraceptive efficacy. Drugs such as apalutamide and carbamazepine, which affect hepatic/intestinal enzyme CYP3A4 metabolism, can decrease the serum concentration of this compound, potentially leading to contraceptive failure . Therefore, it’s recommended for patients to use an alternative method of contraception or a back-up method during coadministration of these drugs .

Safety and Hazards

Zukünftige Richtungen

Norgestrel is an effective contraceptive option in women who have contraindications to combined estrogen-progesterone treatment . In 2021, the version with ethinylestradiol was the 227th most commonly prescribed medication in the United States, with more than 1 million prescriptions . In July 2023, the US Food and Drug Administration (FDA) approved this compound for over-the-counter sale .

Biochemische Analyse

Biochemical Properties

Norgestrel interacts with various enzymes and proteins in biochemical reactions. It exerts its contraceptive action by several mechanisms: reduction in the sperm penetrability of the cervical mucus and an impairment of luteal function appear important . The serum concentrations of cholesterol and globulin were significantly reduced in women taking this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "Norgestrel can be synthesized through a multi-step process starting from estrone. The key steps involve reduction of the ketone group, selective oxidation to form an epoxide, and ring closure to form the desired compound.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Methanol" ], "Reaction": [ "Reduction of estrone using sodium borohydride in methanol to form estradiol", "Oxidation of estradiol using sodium hydroxide and hydrogen peroxide to form an epoxide", "Ring closure of the epoxide using acetic acid to form a lactone", "Reduction of the lactone using sodium borohydride in methanol to form the desired compound, norgestrel" ] } | |

CAS-Nummer |

6533-00-2 |

Molekularformel |

C21H28O2 |

Molekulargewicht |

318.5 g/mol |

IUPAC-Name |

(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1/i5D2,6D2,13D,16D |

InChI-Schlüssel |

WWYNJERNGUHSAO-PHHWYCLISA-N |

Isomerische SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |

Verunreinigungen |

Reported impurities include: 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20- yn-3beta,4alpha,17-triol, 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20-yn-3alpha,4alpha,17- triol 13-ethyl-18,19-dinor-17alpha-pregn-4-en-20-yn-17-ol, 13-ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol, 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,8(14)- dien-20-yn-3-one and 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one. |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Kanonische SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Aussehen |

Solid powder |

Siedepunkt |

459.1 |

Color/Form |

Crystals from methanol Crystals from diethyl ether-hexane |

melting_point |

205-207 °C |

| 6533-00-2 797-63-7 |

|

Physikalische Beschreibung |

Solid |

Piktogramme |

Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

In water, 1.73 mg/L, temp not stated. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)- Capronor Cerazet D Norgestrel D-Norgestrel duofem l Norgestrel l-Norgestrel Levonorgestrel Microlut Microval Mirena Norgeston NorLevo Norplant Norplant 2 Norplant-2 Norplant2 Plan B Vikela |

Dampfdruck |

1.0X10-9 mm Hg at 25 °C (est) 3.92X10-10 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Norgestrel exert its contraceptive effects?

A1: this compound, specifically its biologically active enantiomer Levothis compound, primarily exerts its contraceptive effects through multiple mechanisms. It acts by []:

Q2: What is the role of basic fibroblast growth factor (bFGF) in this compound's neuroprotective effects?

A2: Research suggests that this compound's neuroprotective properties may involve the upregulation of bFGF. Studies on photoreceptor cells and retinal explants demonstrated that this compound increased bFGF expression []. Furthermore, inhibiting bFGF with specific siRNA blocked this compound's protective effects in stressed photoreceptors, highlighting bFGF's crucial role in this process [].

Q3: Does this compound impact microglia activity in the retina?

A3: Yes, studies show that this compound administration in a mouse model of retinitis pigmentosa (RP) led to alterations in microglial activity coinciding with significant retinal protection []. This suggests that changes in microglial behavior may contribute to this compound's neuroprotective effects.

Q4: How does this compound affect gliosis in the retina?

A4: this compound has been shown to reduce gliosis, a characteristic feature of retinal degeneration. In the rd10 mouse model of RP, this compound treatment resulted in decreased microglial activity and a reduction in Müller cell gliosis, marked by decreased glial fibrillary acidic protein (GFAP) expression [].

Q5: What role do reactive oxygen species (ROS) play in this compound-mediated retinal neuroprotection?

A5: While often associated with cellular damage, research suggests that this compound utilizes a controlled burst of pro-survival ROS downstream of bFGF signaling to promote photoreceptor survival. This was observed in both photoreceptor-like cells and the rd10 mouse model [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C21H28O2 and a molecular weight of 312.45 g/mol.

Q7: How does the structure of this compound relate to its biological activity?

A7: this compound exists as two enantiomers, only one of which is biologically active. The active enantiomer, Levothis compound, possesses all the hormonal activity [, ]. Studies comparing the two enantiomers in various biological assays confirmed the inactivity of the dextrorotatory enantiomer and showed that Levothis compound was twice as potent as the racemic this compound in relevant experiments [].

Q8: How is this compound formulated for different delivery methods?

A8: this compound has been incorporated into various delivery systems, including:

- Oral contraceptives: this compound is commonly formulated with ethinyl estradiol in combined oral contraceptive pills [, , , , , , , ].

- Intrauterine devices (IUDs): this compound-releasing IUDs provide localized and long-acting contraceptive effects [, , ].

- Subcutaneous implants: Silastic implants containing Levothis compound crystals allow for prolonged diffusion and contraceptive action [].

- Vaginal rings: Rings releasing this compound and ethinyl estradiol provide continuous hormone delivery for several weeks [].

- Transdermal delivery: Research explores protransfersomes as potential carriers for enhanced this compound delivery through the skin [].

Q9: What are some alternative progestins used in contraceptive formulations?

A9: Several other progestins are used in contraceptive formulations, including:

- Norethisterone: A common progestin often used in combination with ethinyl estradiol [, , , , , , ].

- Lynestrenol: Another progestin used in oral contraceptives [, , , ].

- Desogestrel: A third-generation progestin known for its high progestational activity [].

- Medroxyprogesterone acetate: Used in injectable contraceptives and some combined oral contraceptives [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.